An In-depth Technical Guide to the Solubility Profile of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key building block is a critical physicochemical property that profoundly influences its development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol, a fluorinated nitroaromatic piperidine derivative of interest in medicinal chemistry. Given the absence of extensive public solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and offers a template for the systematic presentation and interpretation of the resulting data. This guide is intended to empower researchers to generate reliable solubility data, enabling informed solvent selection for synthesis, crystallization, and formulation development.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, understanding the solubility of a chemical entity is paramount. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug candidate's ultimate bioavailability. 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol is a compound that incorporates several key functional groups: a polar hydroxyl group, a piperidine ring, a fluoro substituent, and a nitroaromatic system. This combination of features results in a molecule with a nuanced polarity profile, making its interaction with various organic solvents a subject of significant interest.
The lack of a publicly available, comprehensive solubility profile for this compound necessitates a systematic experimental approach. This guide, therefore, serves as both a theoretical primer and a practical handbook for researchers to determine and interpret the solubility of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol in a range of pharmaceutically relevant organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6][7] The solubility of a solute in a solvent is a result of the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
2.1. Molecular Structure Analysis of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol
To predict the solubility of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol, we must first analyze its molecular structure and the intermolecular forces it can participate in:
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the piperidine ring makes the molecule a hydrogen bond donor. The oxygen of the hydroxyl group, the oxygen atoms of the nitro (-NO2) group, and the nitrogen of the piperidine ring can all act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms. This results in a permanent molecular dipole, allowing for strong dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The aromatic ring and the aliphatic piperidine ring contribute to London dispersion forces, which are present in all molecules.
2.2. Classification of Organic Solvents and Solubility Predictions
Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. This classification helps in predicting the solubility of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group in 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol, it is expected to exhibit good solubility in polar protic solvents, which can effectively solvate the molecule through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds, so they are primarily hydrogen bond acceptors. The strong dipole-dipole interactions and hydrogen bond accepting capabilities of these solvents are expected to lead to high solubility for the target compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The dominant intermolecular forces are van der Waals forces. Given the polar nature of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol, it is predicted to have low solubility in nonpolar solvents.
Experimental Determination of Thermodynamic Solubility
To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The equilibrium (thermodynamic) solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is the most relevant measure for many applications. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8][9][10]
3.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol is based on the principles outlined in the OECD Guideline 105 for the determination of water solubility, adapted for organic solvents.[11][12][13][14][15]
Materials and Equipment:
-
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol (solid, of known purity)
-
A selection of organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps and PTFE-lined septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[16][17][18][19][20]
Experimental Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol to a series of glass vials. An amount that is visibly in excess of what will dissolve is sufficient.
-
Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Shake the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method).
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Accurately dilute the filtered sample solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample solutions by HPLC and determine their concentrations from the calibration curve.
-
Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.
-
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | [Hypothetical Value] | [Calculated Value] |
| Ethanol | 24.6 | [Hypothetical Value] | [Calculated Value] | |
| Isopropanol | 19.9 | [Hypothetical Value] | [Calculated Value] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Hypothetical Value] | [Calculated Value] |
| Dimethylformamide (DMF) | 36.7 | [Hypothetical Value] | [Calculated Value] | |
| Acetonitrile | 37.5 | [Hypothetical Value] | [Calculated Value] | |
| Acetone | 20.7 | [Hypothetical Value] | [Calculated Value] | |
| Nonpolar | Toluene | 2.4 | [Hypothetical Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Hypothetical Value] | [Calculated Value] | |
| n-Hexane | 1.9 | [Hypothetical Value] | [Calculated Value] |
Interpretation of Results:
The experimental data should be analyzed in the context of the theoretical predictions. For instance:
-
High solubility in DMSO and DMF would be consistent with their high polarity and ability to act as strong hydrogen bond acceptors, effectively solvating the polar functional groups of the analyte.
-
Good solubility in alcohols like methanol and ethanol would be attributed to the formation of strong hydrogen bonds between the solvent's hydroxyl group and the analyte's hydroxyl and nitro groups.
-
Low solubility in hexane and toluene would confirm the "like dissolves like" principle, as these nonpolar solvents cannot effectively overcome the strong intermolecular forces within the polar solid.[21]
-
Intermediate solubility in solvents like acetone or dichloromethane would reflect their moderate polarity.
Factors Influencing Solubility
While the primary focus is on the solvent's nature, other factors can influence the measured solubility:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and accurately reported temperature during the experiment.
-
Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the study.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.
Conclusion
Determining the solubility profile of 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol is a foundational step in its development and application. This guide provides a robust framework for this task, combining theoretical principles with a detailed, practical experimental protocol. By systematically applying the shake-flask method and carefully analyzing the results, researchers can generate high-quality, reliable solubility data. This information is invaluable for making informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the path of promising molecules from the laboratory to their intended application. The principles and methodologies outlined herein are broadly applicable to other small molecules, serving as a valuable resource for the chemical and pharmaceutical research community.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Schär, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]
-
Dam, V. A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]
-
Geronikaki, A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Colombo, M., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]
-
Fiveable. (n.d.). Like Dissolves Like Definition. Inorganic Chemistry I Key Term. Available at: [Link]
-
Analytice. (2022). OECD 105 – Water Solubility Test at 20°C. Available at: [Link]
-
Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Available at: [Link]
-
Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Available at: [Link]
-
Research Communities by Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available at: [Link]
-
Maricopa Open Digital Press. (n.d.). Intermolecular Forces. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
-
The Fountain Magazine. (n.d.). Like Dissolves Like. Available at: [Link]
-
NJIT. (2012). Solubility and Intermolecular Forces. Available at: [Link]
-
Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Available at: [Link]
-
EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Available at: [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Available at: [Link]
-
Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Available at: [Link]
-
American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Available at: [Link]
-
Khan Academy. (n.d.). Solubility and intermolecular forces. Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
Prime Scholars. (n.d.). Solvent selection guides for pharmaceutical chemistry. Available at: [Link]
-
Al-Ghabeish, M., et al. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available at: [Link]
-
Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Available at: [Link]
-
SlideShare. (n.d.). Choosing the Right Solvents for Drug Manufacturing. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
ResearchGate. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 3. fountainmagazine.com [fountainmagazine.com]
- 4. quora.com [quora.com]
- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. Khan Academy [khanacademy.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. filab.fr [filab.fr]
- 14. laboratuar.com [laboratuar.com]
- 15. oecd.org [oecd.org]
- 16. pharmaguru.co [pharmaguru.co]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. improvedpharma.com [improvedpharma.com]
- 19. researchgate.net [researchgate.net]
- 20. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 21. chem.libretexts.org [chem.libretexts.org]

